molecular formula C12H16N2O B2415443 4-Tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1501539-47-4

4-Tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No. B2415443
CAS RN: 1501539-47-4
M. Wt: 204.273
InChI Key: YZDRHJVNYYZJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic organic compound that belongs to the quinoxaline family. It is a powder with a molecular weight of 204.27 .


Physical And Chemical Properties Analysis

This compound is a powder . Its molecular weight is 204.27 .

Scientific Research Applications

Antioxidant in Polyethylene Production

4-Tert-butyl-1,2,3,4-tetrahydroquinoxalin-2-one is related to compounds like 2,6-Di-(tert-butyl)-4-methylphenol, which are widely used antioxidants in the production of polyethylene. The oxidation products of these antioxidants can lead to discoloration in polyethylene film. For instance, 2,6-Di-(tert-butyl)-4-methylphenol forms 3,3′, 5,5′-tetra-bis(tert-butyl)-stilbenequinone upon oxidation, affecting the aesthetic quality of polyethylene films (Daun et al., 1974).

Antimalarial Drug Candidate

A derivative of the compound, N-tert-Butyl isoquine (GSK369796), was developed as an antimalarial drug candidate. This molecule was designed considering chemical, toxicological, pharmacokinetic, and pharmacodynamic factors, showing excellent activity against Plasmodium falciparum in vitro and in rodent malaria models (O’Neill et al., 2009).

Chemical Synthesis and Functionalization

The compound has relevance in chemical synthesis, particularly in the functionalization of quinoxalines. For example, a study presented a protocol for preparing quinoxaline-3-carbonyl compounds from quinoxalin-2(1H)-ones. This method is notable for its mild conditions and use of readily available materials, indicating potential applications in drug synthesis and material science (Xie et al., 2019).

Tissue-specific Enzyme Induction in Cancer Protection

Research on tert-butyl derivatives has shown that they can induce detoxifying enzymes in the liver and other tissues, contributing to anticarcinogenic effects. For example, 2(3)-tert-butyl-4-hydroxyanisole (BHA) and related compounds have been found to induce enzymes like glutathione S-transferases and quinone reductase in specific tissues, suggesting a role in cancer protection (De Long et al., 1985).

properties

IUPAC Name

4-tert-butyl-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-12(2,3)14-8-11(15)13-9-6-4-5-7-10(9)14/h4-7H,8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDRHJVNYYZJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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